Flavanthrone

説明

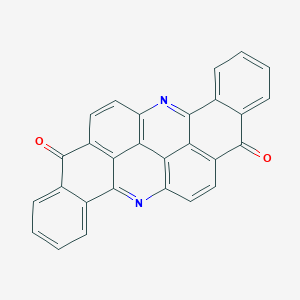

Structure

2D Structure

3D Structure

特性

IUPAC Name |

16,30-diazaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),4(30),5,7,9,13,16,18,20,22,25(29),26-tetradecaene-11,24-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12N2O2/c31-27-15-7-3-1-5-13(15)25-21-17(27)9-12-20-23(21)24-19(29-25)11-10-18-22(24)26(30-20)14-6-2-4-8-16(14)28(18)32/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPJZBYFYBYKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C6=C(C=C4)C(=O)C7=CC=CC=C7C6=NC8=C5C3=C(C2=O)C=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060056 | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-71-8 | |

| Record name | Flavanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C. I. Vat Yellow 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANTHRONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FLAVANTHRONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FA52JAB7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flavanthrone (CAS 475-71-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrone, with the Chemical Abstracts Service (CAS) number 475-71-8, is a polycyclic aromatic compound classified as a vat dye and organic pigment.[1][2][3] Its robust chemical structure imparts properties such as high thermal stability and lightfastness, making it valuable in the textile and coatings industries.[1][3] Beyond its industrial applications, this compound has garnered interest in the scientific community for its potential antioxidant, anti-inflammatory, and antimicrobial properties, characteristic of the broader flavonoid family to which it belongs.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and mechanisms of action.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid that is insoluble in water but exhibits solubility in concentrated sulfuric acid and certain organic solvents like nitrobenzene.[1][5] It is an odorless compound with high thermal stability under normal conditions.[1]

Identifiers and Descriptors

| Property | Value | Reference(s) |

| CAS Number | 475-71-8 | [1][2][6] |

| Molecular Formula | C₂₈H₁₂N₂O₂ | [2][6] |

| Molecular Weight | 408.41 g/mol | [2] |

| IUPAC Name | Benzo[h]benz[3][4]acridino[2,1,9,8-klmna]acridine-8,16-dione | [6] |

| InChI | InChI=1S/C28H12N2O2/c31-27-15-7-3-1-5-13(15)25-21-17(27)9-12-20-23(21)24-19(29-25)11-10-18-22(24)26(30-20)14-6-2-4-8-16(14)28(18)32/h1-12H | [4][6] |

| InChIKey | KJPJZBYFYBYKPK-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=NC4=C5C6=C(C=C4)C(=O)C7=CC=CC=C7C6=NC8=C5C3=C(C2=O)C=C8 | [6] |

| Synonyms | Pigment Yellow 24, Vat Yellow 1, Flavanthrene, C.I. 70600 | [1][2][3][5] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Yellow to orange powder/brownish-yellow needles | [1][2] |

| Boiling Point | 730.1 °C at 760 mmHg | [2] |

| Flash Point | 365.3 °C | [2] |

| Density | 1.575 g/cm³ | [2] |

| Vapor Pressure | 3.56E-21 mmHg at 25°C | [2] |

| Refractive Index | 1.936 | [2] |

| Solubility | Soluble in dilute alkaline solutions and hot nitrobenzene; slightly soluble in o-chlorophenol, pyridine, and sulfuric acid; insoluble in water, acetone, ethanol, toluene, or chloroform. | [1][2][5] |

Spectral Data

Mass Spectrometry

Mass spectrometry data for this compound is available in public databases such as PubChem, which includes a GC-MS spectrum from the National Institute of Standards and Technology (NIST).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is also accessible through chemical databases and provides information about its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

The conjugated double bond system in this compound's structure is responsible for its absorption of light in the visible spectrum, resulting in its characteristic yellow to orange color.[4]

Experimental Protocols

Synthesis of this compound

One documented method for the synthesis of this compound involves the use of 1-chloro-2-acetamidoanthraquinone as a starting material. The process includes a dechlorination and condensation reaction catalyzed by copper powder in a dimethylformamide (DMF) medium. Following the removal of copper, the intermediate product is hydrolyzed and undergoes ring closure in the presence of concentrated sulfuric acid.[1]

Another approach involves the treatment of 2-amino-anthraquinone with antimony pentachloride or titanium tetrachloride in nitrobenzene.[1]

Illustrative Synthesis Workflow:

Caption: A simplified workflow for the synthesis of this compound.

Purification of this compound

Crude this compound often requires purification to remove unreacted starting materials and by-products. Common purification methods include:

-

Solvent Washing: Washing the crude product with solvents such as hot water, nitrobenzene, or sulfuric acid solutions.

-

Recrystallization from Sulfuric Acid: Dissolving the impure this compound in sulfuric acid and then recrystallizing it.

-

Leuco Form Reduction: Reducing the this compound to its water-soluble leuco form, followed by recrystallization.

Purification Process Flow:

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 475-71-8,this compound | lookchem [lookchem.com]

- 3. The Color of Art Pigment Database: Pigment Yellow - PY [artiscreation.com]

- 4. CAS 475-71-8: this compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C28H12N2O2 | CID 68059 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Flavanthrone from 2-Aminoanthraquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrone, a polycyclic aromatic compound, is a significant vat dye known for its exceptional lightfastness and thermal stability. Its synthesis, primarily originating from 2-aminoanthraquinone (B85984), involves several established chemical transformations. This technical guide provides a comprehensive overview of the core synthetic methodologies, including detailed experimental protocols, comparative quantitative data, and elucidated reaction pathways. The primary routes discussed are the condensation using Lewis acids such as titanium tetrachloride and antimony pentachloride, and a multi-step approach via an Ullmann-type condensation. This document is intended to serve as a detailed resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug development, where anthraquinone-based structures are of interest.

Introduction

This compound (C₂₈H₁₂N₂O₂), systematically named 6,13-dihydro-dinaphtho[2,3-a:2',3'-i]phenazine-5,9,14,18-tetrone, is a prominent member of the anthraquinone (B42736) dye family. First synthesized in the early 20th century, its robust chemical structure imparts outstanding stability, making it a valuable pigment in various industrial applications. The synthesis of this compound predominantly utilizes 2-aminoanthraquinone as the starting material, undergoing dimerization and subsequent cyclization. This guide will explore the key synthetic pathways, offering detailed procedural insights and quantitative analysis to aid in laboratory-scale synthesis and process optimization.

Synthetic Methodologies

Several methods have been established for the industrial and laboratory synthesis of this compound from 2-aminoanthraquinone and its derivatives. The most notable of these are:

-

Condensation using Titanium Tetrachloride: A direct method involving the condensation of two molecules of 2-aminoanthraquinone in the presence of titanium tetrachloride.

-

Condensation using Antimony Pentachloride: A historically significant method that also facilitates the direct condensation of 2-aminoanthraquinone.

-

Ullmann-type Condensation Route: A multi-step process that involves the initial halogenation and acylation of 2-aminoanthraquinone, followed by a copper-catalyzed Ullmann condensation and subsequent cyclization.

The choice of method often depends on factors such as desired purity, yield, and the handling of hazardous reagents.

Quantitative Data Presentation

The following table summarizes the quantitative data extracted from various patented and laboratory procedures for the synthesis of this compound. For comparative purposes, reactant quantities provided in "parts by weight" have been used to estimate molar ratios and yields where possible. It is important to note that "crude" starting materials can have varying purity, which may affect the actual yields.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield/Purity | Reference |

| Titanium Tetrachloride | 2-Aminoanthraquinone | Titanium Tetrachloride (TiCl₄) | o-Dichlorobenzene | 160-170 | ~3 | Good yields are reported; product is a titanium complex requiring hydrolysis. | [1] |

| Antimony Pentachloride | 2-Aminoanthraquinone | Antimony Pentachloride (SbCl₅) | Nitrobenzene | ~200 | Several hours | A traditional method, though it presents health hazards and does not always provide high yields.[1] | [2] |

| Ullmann-type Condensation | 1-Chloro-2-(acetylamino)anthraquinone | Copper powder, Anhydrous Ferric Chloride | Dimethylformamide (DMF) | 120-150 | 4-5 | This multi-step process can lead to high-purity this compound after subsequent hydrolysis and cyclization. | [3] |

| Purification Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Treatment Time (h) | Outcome | Reference |

| Acid Pasting (Nitric Acid) | Crude this compound | Nitric Acid (conc.) | Water (for drowning) | Room temp. - 100 | 1-3 | Produces a polymorphic crystalline form with desirable transparent mass tones. | [2] |

| Solvent Extraction | Impure this compound (34-88% purity) | N,N-Dimethylacetamide (DMAC) | DMAC | Reflux | Varies | Yields of 82-83% with >99% purity, a significant improvement over conventional processes (65-68% yield).[4] | [4] |

Experimental Protocols

Synthesis via Titanium Tetrachloride Condensation

This protocol is based on the procedure described in U.S. Patent 2,468,599.[1]

Materials:

-

2-Aminoanthraquinone (10 parts by weight)

-

o-Dichlorobenzene (102 parts by weight)

-

Titanium Tetrachloride (31 parts by weight)

-

Sodium Hydrosulfite

-

Caustic Alkali (e.g., NaOH)

-

Sodium Hypochlorite (B82951) solution

-

Ethanol

Procedure:

-

In a reaction vessel equipped with a reflux condenser and stirrer, mix 10 parts of 2-aminoanthraquinone with 102 parts of o-dichlorobenzene.

-

To this slurry, add 31 parts of titanium tetrachloride.

-

Heat the mixture to reflux. The color of the mixture will turn to a dark green-black.

-

Maintain the reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After completion, distill off the excess titanium tetrachloride.

-

Cool the remaining slurry and filter to collect the solid titanium-flavanthrone complex.

-

Wash the filter cake with o-dichlorobenzene, followed by ethanol, to remove residual solvent and impurities.

-

The washed cake is then steamed to remove the last traces of organic solvents, resulting in an aqueous slurry.

-

The titanium complex is hydrolyzed by vatting. The aqueous slurry is treated with sodium hydrosulfite and a caustic alkali solution. This will form a deep blue vat.

-

Filter the vat to remove insoluble impurities and the titanium residue.

-

Aerate the filtrate to oxidize the leuco-flavanthrone back to its pigment form, which will precipitate as a yellow-brown solid.

-

Filter the solid, wash it with water, and further purify by treating with a sodium hypochlorite solution to yield the final orange product.

Synthesis via Ullmann-type Condensation (Multi-step)

This process involves the initial preparation of 1-chloro-2-(acetylamino)anthraquinone, followed by a copper-catalyzed condensation. The following is a generalized protocol based on descriptions of the Ullmann reaction.[3][5]

Step 1: Acetylation of 2-Aminoanthraquinone (This step is a standard procedure and is a prerequisite for the subsequent steps if starting from 2-aminoanthraquinone to produce a halogenated derivative).

Step 2: Chlorination of 2-(Acetylamino)anthraquinone (This step is also a standard procedure to obtain the necessary 1-chloro-2-(acetylamino)anthraquinone starting material).

Step 3: Copper-Catalyzed Condensation

Materials:

-

1-Chloro-2-(acetylamino)anthraquinone

-

Dimethylformamide (DMF)

-

Copper powder

-

Anhydrous Ferric Chloride

Procedure:

-

In a suitable reactor, dissolve the 1-chloro-2-(acetylamino)anthraquinone in dimethylformamide.

-

Add a catalytic amount of copper powder and anhydrous ferric chloride.

-

Heat the mixture to 120-150°C with stirring for 4-5 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, the reaction mixture contains the dimeric intermediate.

Step 4: Hydrolysis and Cyclization

Procedure:

-

The crude product from the condensation step is subjected to alkaline hydrolysis to remove the acetyl groups.

-

Subsequent treatment with a dehydrating agent, such as concentrated sulfuric acid, at an elevated temperature induces the final cyclization to form the this compound structure.

-

The crude this compound is then precipitated by drowning the acid mixture in water.

Purification of Crude this compound

Method 1: Acid Pasting with Nitric Acid [2]

-

In a flask, take 300 parts of concentrated nitric acid (specific gravity 1.49-1.50).

-

Slowly add 50 parts of crude this compound with agitation at room temperature.

-

Continue stirring for 1 hour.

-

Prepare a mixture of 2500 parts of water with sufficient ice to maintain a temperature of 5-10°C.

-

"Drown" the acid-flavanthrone mixture by slowly adding it to the agitated ice-water mixture.

-

Stir the resulting suspension for 30 minutes.

-

Heat the suspension to 95-100°C for 2 hours.

-

Filter the purified this compound and wash with hot water until the filtrate is acid-free.

-

Dry the product at approximately 80°C.

Method 2: Solvent Extraction with N,N-Dimethylacetamide (DMAC) [4]

-

Place the impure this compound in a continuous extraction apparatus, such as a Soxhlet extractor.

-

Use N,N-dimethylacetamide as the extraction solvent. The typical ratio is 2-10 parts of solvent to 1 part of pigment.

-

Heat the solvent to reflux and continue the extraction until the desired purity is achieved (monitoring can be done by sampling and analysis).

-

After extraction, the purified pigment is washed with methanol (B129727) or water to remove the DMAC.

-

Dry the final product at 65-75°C.

Signaling Pathways and Experimental Workflows

Proposed Reaction Pathway for this compound Synthesis

The synthesis of this compound from 2-aminoanthraquinone is a dimerization followed by an intramolecular cyclization. The exact mechanism can vary with the catalyst used. Below is a generalized pathway.

References

- 1. US2468599A - Process of producing flavanthrones - Google Patents [patents.google.com]

- 2. US3962251A - Preparation of this compound pigment - Google Patents [patents.google.com]

- 3. CN105602275A - New this compound synthesis method - Google Patents [patents.google.com]

- 4. US3660407A - Purification of this compound yellow pigment - Google Patents [patents.google.com]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

Flavanthrone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of flavanthrone, a polycyclic aromatic compound with significant applications as a high-performance yellow pigment and potential for use in advanced materials and pharmaceuticals. This document outlines its core physicochemical properties, details relevant experimental protocols for its synthesis and purification, and explores its potential biological interactions.

Core Physicochemical Data

This compound is a large, planar molecule, which contributes to its high thermal stability and insolubility in water and many common organic solvents.[1] Its key quantitative properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₈H₁₂N₂O₂[1][2][3][4] |

| Molecular Weight | 408.41 g/mol [1][2][3][5] |

| Appearance | Yellow to orange crystalline solid/powder[1][2][3] |

| CAS Number | 475-71-8[2][3][4] |

Experimental Protocols

The synthesis and purification of this compound are critical for achieving the desired purity and crystalline form for its various applications. The following sections detail established methodologies.

Synthesis of this compound

Industrial production of this compound typically involves the condensation of anthraquinone (B42736) derivatives.[2] One common historical method involves the treatment of 2-amino-anthraquinone with antimony pentachloride or titanium tetrachloride in nitrobenzene.[1] Another approach is the Ullmann reaction on acylated 1-chloro-2-amino-anthraquinone, followed by alkaline treatment.[1]

A patented method for producing a specific crystalline form of this compound involves the following steps:[1]

-

Acidic Treatment : Crude this compound is added to an agitated solution of either concentrated nitric acid or a mixture of sulfuric acid and an aromatic sulfonate (e.g., sodium xylene sulfonate).

-

Mixing : The mixture is maintained at a temperature between room temperature and 80°C for 1 to 3 hours to ensure uniform mixing.

-

Precipitation : The reaction mass is then "drowned" with water, and ice is added to lower the temperature to between 0° and 10°C.

-

Heating and Filtration : The suspension is heated to 90-100°C for 1 to 3 hours, followed by filtration and washing of the precipitate.

-

Oxidative Reslurrying : The filtered solid is reslurried in water containing an oxidizing agent, such as sodium hypochlorite, and heated.

-

Final Isolation : The product is filtered, washed, and dried to yield the final this compound pigment.[1]

Purification of this compound Pigment

To achieve the high purity required for pigment applications, crude this compound must be purified to remove impurities that can affect its coloristic properties.[6] A common purification technique is solvent extraction.[6]

-

Solvent Selection : A suitable solvent is chosen in which the impurities are soluble but this compound is not. N,N'-dimethylacetamide is an effective solvent for this purpose.[6]

-

Extraction : The impure this compound is slurried in the chosen solvent. For more efficient purification, continuous extraction methods, such as using a Soxhlet extractor, are employed. The extraction can be performed at room temperature, but elevated temperatures up to the boiling point of the solvent will expedite the process.[6]

-

Isolation : Following extraction, the purified pigment is separated from the solvent by filtration, centrifugation, or decantation.[6]

-

Washing and Drying : The pigment is then washed with a solvent like methanol (B129727) or water to remove any residual extraction solvent and dried to obtain the final, purified product.[6]

Potential Biological Signaling Pathways

While research into the specific biological activities of this compound is ongoing, its structural classification as a flavonoid suggests potential interactions with various cellular signaling pathways.[5] Flavonoids are known to exhibit a range of biological effects, including anti-inflammatory and antioxidant activities.[5] One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for this compound and other related flavonoids.

Caption: A diagram of the NF-κB signaling pathway and a hypothesized inhibitory role for this compound.

References

- 1. US3962251A - Preparation of this compound pigment - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. US1714249A - Process of preparing this compound - Google Patents [patents.google.com]

- 4. This compound | C28H12N2O2 | CID 68059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3660407A - Purification of this compound yellow pigment - Google Patents [patents.google.com]

The Solubility of Flavanthrone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrone (C.I. Vat Yellow 1) is a polycyclic aromatic anthraquinone (B42736) derivative widely recognized for its excellent light and chemical fastness, making it a valuable pigment and vat dye. However, its application in solution-based processes, including certain areas of materials science and drug development, is often hampered by its characteristically low solubility in water and common organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a general experimental protocol for determining the solubility of poorly soluble compounds like this compound, and discusses strategies to enhance its solubility through chemical modification.

Core Concepts of this compound Solubility

This compound's molecular structure, a large, rigid, and planar polycyclic aromatic system, contributes to strong intermolecular π-π stacking and crystal lattice forces. These forces are difficult to overcome by solvent-solute interactions with most organic solvents, leading to its general insolubility. As a vat dye, its application in textiles relies on a chemical reduction process ("vatting") to convert it into its water-soluble leuco form, which has an affinity for cellulosic fibers. Subsequent oxidation regenerates the insoluble pigment form within the fibers, resulting in a durable coloration[1][2].

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature, primarily due to its very low solubility. The available information is largely qualitative and sometimes contextual, for instance, in the context of purification where solvents are chosen to dissolve impurities rather than the this compound itself.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Reported Solubility |

| Aprotic Polar | N,N-Dimethylformamide (DMF) | "Essentially insoluble"[3]. These solvents are effective at dissolving impurities like 2-aminoanthraquinone (B85984) during purification processes. |

| Dimethyl sulfoxide (B87167) (DMSO) | "Essentially insoluble"[3]. | |

| N,N-Dimethylacetamide | "Essentially insoluble"[3]. | |

| Acetone | Insoluble | |

| Aromatic | Nitrobenzene | Soluble (when hot) |

| Toluene | Insoluble | |

| Halogenated | o-Chlorophenol | Slightly soluble |

| Chloroform | Insoluble | |

| Protic | Ethanol | Insoluble |

| Water | Insoluble[1]. | |

| Other | Pyridine | Slightly soluble |

| Concentrated Sulfuric Acid | Soluble (dissolves with a color change, indicating a chemical reaction or protonation) |

Note: The term "insoluble" or "essentially insoluble" in this context generally refers to very low solubility under standard conditions. The exact quantitative values are not specified in the cited literature.

Overcoming Insolubility: Soluble Derivatives

Given the inherent low solubility of the parent this compound molecule, a key strategy for enabling its use in solution-based applications is chemical modification. Research has demonstrated that converting the carbonyl groups of this compound into O-alkoxy groups yields solution-processable derivatives. These 8,16-dialkoxybenzo[h]benz[4][5]acridino[2,1,9,8-klmna]acridines are highly luminescent and suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs)[6][7]. This derivatization disrupts the strong intermolecular forces of the parent molecule, allowing for dissolution in organic solvents.

Experimental Protocol for Solubility Determination

For researchers needing to quantify the solubility of this compound or its derivatives in specific solvents, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of poorly soluble compounds[8].

Key Steps in the Shake-Flask Method:

-

Preparation: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed container, typically a glass flask.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A thermostatically controlled shaker bath is ideal for this purpose.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved through centrifugation followed by filtration using a fine-pored syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique. For a chromophoric compound like this compound, UV-Visible spectrophotometry is a common method. A calibration curve of absorbance versus known concentrations of the compound in the same solvent is required for accurate quantification.

Below is a Graphviz diagram illustrating the workflow for this experimental protocol.

Conclusion

This compound is a compound of significant interest due to its robust properties as a pigment. However, its utility in applications requiring solution-based processing is limited by its very low solubility in most organic solvents. This guide has summarized the available qualitative solubility data and presented a general experimental protocol for its quantitative determination. For researchers and professionals in drug development and materials science, the chemical modification of the this compound scaffold to create soluble derivatives represents the most promising avenue for harnessing its unique properties in a solution-processable form.

References

- 1. textilelearner.net [textilelearner.net]

- 2. akikdyechem.com [akikdyechem.com]

- 3. US3660407A - Purification of this compound yellow pigment - Google Patents [patents.google.com]

- 4. Dyeing and Processing: Soluble Vat Dyes [dyeingworld1.blogspot.com]

- 5. longwayeducation.com [longwayeducation.com]

- 6. Soluble this compound Derivatives: Synthesis, Characterization, and Application to Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Electronic and Optical Properties of Flavanthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrone, a polycyclic aromatic vat dye, has garnered significant interest in materials science and electronics due to its unique electronic and optical characteristics. Its rigid, planar structure and extensive π-conjugated system give rise to valuable photophysical properties, making it a candidate for applications ranging from organic electronics to specialized pigments. This guide provides a comprehensive overview of the electronic and optical properties of this compound and its derivatives, detailing experimental methodologies for their characterization and presenting key quantitative data.

Electronic Properties

The electronic properties of this compound are intrinsically linked to its extended π-conjugated system, which facilitates charge transport and determines its behavior in electronic devices. The key parameters governing its electronic behavior are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate the ionization potential and electron affinity of the molecule, respectively, and the energy gap between them is a crucial factor in its application as an organic semiconductor.

HOMO/LUMO Energy Levels and Band Gap

The HOMO and LUMO energy levels of this compound and its derivatives have been investigated through both experimental techniques, primarily cyclic voltammetry, and computational methods such as Density Functional Theory (DFT).

For a modified this compound, DFT calculations at the B3LYP/6-311G** level have estimated the HOMO and LUMO energy levels to be -5.2937 eV and -2.7021 eV, respectively.[1] This results in a calculated energy bandgap of 2.5916 eV.[1] Experimental studies on soluble dialkoxy-substituted this compound derivatives have shown an ionization potential of approximately 5.2 eV and an electron affinity of about -3.2 eV, as determined by cyclic voltammetry.[2] These experimental values are in good agreement with DFT calculations.[2]

Table 1: Electronic Properties of this compound and Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Modified this compound | DFT (B3LYP/6-311G**) | -5.2937[1] | -2.7021[1] | 2.5916[1] | - | - |

| Dialkoxy-Flavanthrone Derivatives | Cyclic Voltammetry | - | - | - | ~5.2[2] | ~-3.2[2] |

Optical Properties

This compound's extended conjugation also imparts it with distinct optical properties, including strong absorption in the visible region and fluorescence. These properties are highly sensitive to the molecular environment and can be tuned through chemical modification.

Absorption and Emission Spectra

This compound derivatives exhibit significant absorption and emission in the visible spectrum. A modified this compound has been reported to have a maximum ultraviolet absorption wavelength of 510 nm, which can be redshifted to approximately 590-602 nm in the presence of strong acids.[1] The fluorescence emission wavelength for this derivative is around 523-526 nm.[1]

Highly luminescent 8,16-dialkoxybenzo[h]benz[3][4]acridino[2,1,9,8-klmna]acridines, which are soluble derivatives of this compound, have been shown to have high photoluminescence quantum yields of about 80%.[2] A modified this compound has also been reported to have a high fluorescence quantum yield of approximately 50%.[1]

Table 2: Optical Properties of this compound Derivatives

| Compound | Solvent/Condition | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL) |

| Modified this compound | Not specified | 510[1] | 523-526[1] | ~50%[1] |

| Modified this compound | Strong Acid | ~590-602[1] | - | - |

| 8,16-Dialkoxy this compound Derivatives | Not specified | - | - | ~80%[2] |

Experimental Protocols

Synthesis and Purification of this compound

A general method for the synthesis of this compound involves the condensation of 2-aminoanthraquinone (B85984).

Synthesis Protocol:

-

Acetylation: 2-aminoanthraquinone is first acetylated using acetic anhydride (B1165640) in a solvent like glacial acetic acid. The mixture is heated to ensure the completion of the reaction, which can be monitored by the disappearance of the starting material.

-

Condensation and Cyclization: The acetylated intermediate is then subjected to a condensation and cyclization reaction. This step can be carried out in a high-boiling solvent like dimethylformamide (DMF) in the presence of a catalyst mixture, such as anhydrous ferric chloride and copper powder, to improve reaction efficiency.

-

Hydrolysis and Copper Removal: Following the condensation, the product is hydrolyzed and treated to remove the copper catalyst. This can be achieved using a mixture of sodium chlorate (B79027) and hydrochloric acid.

-

Purification: Crude this compound can be purified by methods such as "acid pasting," where the crude product is dissolved in concentrated sulfuric acid and then reprecipitated by drowning the mixture in water and ice.[5] Alternatively, purification can be achieved by washing with solvents like hot water or nitrobenzene, or through continuous extraction with solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or dimethylsulfoxide (DMSO).[5]

UV-Visible Absorption and Fluorescence Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound or its derivative of known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., chloroform, DMF, or toluene).

-

From the stock solution, prepare a series of dilutions in the desired concentration range for analysis (typically 1-10 µM). Ensure the absorbance of the solutions for fluorescence measurements is kept below 0.1 at the excitation wavelength to avoid inner filter effects.

Measurement Protocol:

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the sample solutions using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 300-800 nm). Use the pure solvent as a reference. Determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at or near its λmax. Record the fluorescence emission spectrum. The fluorescence quantum yield (Φf) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Cyclic Voltammetry (CV)

Experimental Setup:

-

Electrochemical Cell: A standard three-electrode cell.

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Analyte Concentration: Typically 1 mM.

Protocol:

-

Dissolve the this compound sample in the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Scan the potential between set limits at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

-

The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, often calibrated against an internal standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Computational Modeling (DFT and TD-DFT)

Protocol Outline:

-

Ground State Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or PBE0) and basis set (e.g., 6-311+G(d,p)). This provides the optimized geometry and the HOMO/LUMO energy levels.

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) calculations are then performed on the optimized ground-state geometry to simulate the electronic absorption spectrum. This provides information on the excitation energies (which correspond to absorption wavelengths) and oscillator strengths.

-

Solvent Effects: To better match experimental conditions, solvent effects can be included in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Visualizations

Caption: Experimental workflow for the characterization of this compound.

Caption: Relationship between structure and properties of this compound.

Applications

The favorable electronic and optical properties of this compound and its derivatives make them promising materials for various applications in organic electronics. Their high luminescence quantum yields are particularly advantageous for use as emitters in Organic Light-Emitting Diodes (OLEDs) .[2] Furthermore, their electrochemical activity and stability suggest potential applications in energy storage, for instance, as organic cathode materials in rechargeable lithium batteries . The core structure of this compound also serves as a versatile scaffold for the development of new functional materials and has been explored for potential applications in the pharmaceutical industry .

References

- 1. researchgate.net [researchgate.net]

- 2. Soluble this compound Derivatives: Synthesis, Characterization, and Application to Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. US3962251A - Preparation of this compound pigment - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Flavanthrone Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanthrone, a tetracyclic vat dye, and its derivatives represent a class of polycyclic aromatic compounds with significant potential in materials science and medicinal chemistry. The rigid, planar structure of the this compound core imparts unique photophysical properties, making its derivatives promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Furthermore, the broader family of flavonoids, which share structural similarities with this compound analogues, are known to exhibit a wide range of biological activities. These include anti-inflammatory, antioxidant, and anticancer properties, often attributed to their ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound derivatives and analogues, detailed experimental protocols, quantitative data for comparative analysis, and an exploration of their interactions with critical biological signaling pathways.

Core Synthetic Strategies

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: the construction of the core this compound scaffold and the subsequent functionalization of a pre-existing this compound molecule. Key reactions in the synthesis of the this compound core include the Ullmann condensation and the Scholl reaction. For the synthesis of this compound analogues, such as flavones and flavanones, the cyclization of chalcone (B49325) precursors is a widely employed strategy.

Classical Methods for this compound Core Synthesis

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed cross-coupling reaction. In the context of this compound synthesis, it typically involves the coupling of two molecules of an activated anthraquinone (B42736) derivative. One of the established industrial methods for producing this compound involves the Ullmann reaction of acylated 1-chloro-2-amino-anthraquinone, followed by alkaline treatment[1]. While effective, traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper[2]. Modern modifications of the Ullmann reaction have been developed to proceed under milder conditions with catalytic amounts of copper, often employing specific ligands to enhance catalyst activity and substrate scope.

Scholl Reaction: The Scholl reaction is an oxidative cyclodehydrogenation reaction that forms an aryl-aryl bond between two aromatic rings using a Lewis acid and a protic acid. This reaction is a powerful tool for the synthesis of large polycyclic aromatic hydrocarbons, including the this compound core, from suitable precursors[3]. The reaction is typically carried out at high temperatures with reagents such as aluminum chloride or iron(III) chloride[3]. The regioselectivity of the Scholl reaction can be influenced by the electronic properties of the starting materials, allowing for the controlled synthesis of specific isomers[3].

Synthesis of this compound Analogues: Cyclization of Chalcones

A versatile and widely used method for the synthesis of flavones and flavanones, which are structural analogues of this compound, is the oxidative cyclization of 2'-hydroxychalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde. The subsequent cyclization to form the flavone (B191248) or flavanone (B1672756) ring can be achieved under various conditions:

-

Acid-catalyzed cyclization: Strong acids can promote the intramolecular cyclization of 2'-hydroxychalcones.

-

Base-catalyzed cyclization: The use of bases is also a common method for effecting the cyclization.

-

Iodine-mediated cyclization: Molecular iodine can be used to mediate the cyclization and subsequent dehydrogenation to form flavones.

-

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate the cyclization reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Post-Synthetic Modification of the this compound Core

A powerful strategy for generating a library of this compound derivatives is the post-synthetic modification of the this compound scaffold. A key example is the synthesis of soluble this compound derivatives for applications in organic electronics. This is typically achieved by a two-step process:

-

Reduction of the Carbonyl Groups: The two carbonyl groups of the this compound core are reduced to hydroxyl groups.

-

O-alkylation: The resulting hydroxyl groups are then alkylated, for example, with long-chain alkyl halides, to introduce solubility-enhancing side chains. This modification transforms the insoluble this compound pigment into a solution-processable material[4][5].

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of Soluble 8,16-Dialkoxythis compound Derivatives

This protocol is adapted from the synthesis of soluble this compound derivatives for organic electronics applications[4][5].

Step 1: Reduction of this compound

-

Suspend this compound in a suitable solvent (e.g., a mixture of water and an organic solvent).

-

Add a reducing agent, such as sodium dithionite, to the suspension.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reduction is complete, as indicated by a color change.

-

Isolate the reduced this compound intermediate by filtration and wash with deoxygenated water.

Step 2: O-alkylation

-

Suspend the reduced this compound in a suitable solvent (e.g., dimethylformamide).

-

Add a base, such as potassium carbonate, and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).

-

Add the desired alkyl halide (e.g., 1-bromooctane).

-

Heat the reaction mixture until the alkylation is complete, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 8,16-dialkoxythis compound derivative.

Protocol 2: Microwave-Assisted Synthesis of Flavanones from 2'-Hydroxychalcones

This protocol describes a rapid and efficient method for the synthesis of flavanones, which are analogues of this compound.

-

Place the 2'-hydroxychalcone (B22705) and a catalytic amount of a suitable acid or base in a microwave-safe reaction vessel.

-

Add a high-boiling point solvent suitable for microwave synthesis (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the reaction mixture at a set temperature and time, monitoring the pressure inside the vessel.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography or recrystallization to yield the pure flavanone.

Quantitative Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Table 1: Comparison of Synthetic Methods for Flavanone Synthesis

| Entry | Method | Catalyst/Reagent | Reaction Time | Yield (%) | Reference |

| 1 | Conventional Heating | Acid/Base | Several hours to days | Moderate to Good | General Literature |

| 2 | Microwave Irradiation | Acetic Acid | ~30 minutes | up to 82% | General Literature on Microwave Synthesis |

| 3 | Ultrasound-Assisted | Various catalysts | Short | Good to Excellent | Ultrasound Synthesis Literature |

Table 2: Cytotoxicity of a Synthetic Flavanone Analogue

| Cell Line | Compound | IC50 (µM) |

| U-937 | 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | 1.3 ± 0.2 |

| U-937 | Etoposide (positive control) | Similar to the flavanone |

Signaling Pathways and Biological Activity

Flavonoids, the broader class of compounds to which this compound analogues belong, are well-documented for their interactions with various cellular signaling pathways that are often dysregulated in diseases like cancer. Understanding these interactions is crucial for the development of novel therapeutic agents.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Several flavonoids have been shown to inhibit the MAPK pathway by targeting key kinases such as ERK, JNK, and p38. For instance, the synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one has been shown to induce apoptosis in leukemia cells through the activation of p38 MAPK and JNK/SAPK.

References

- 1. US3962251A - Preparation of this compound pigment - Google Patents [patents.google.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Soluble this compound Derivatives: Synthesis, Characterization, and Application to Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Flavanthrone: A Theoretical Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of flavanthrone's electronic structure, a cornerstone for understanding its photophysical properties and potential applications in organic electronics and drug development. By employing sophisticated computational methods, researchers can elucidate the intricate interplay of molecular orbitals that govern this molecule's behavior, paving the way for the rational design of novel this compound-based functional materials.

Core Concepts: A Quantum Mechanical Perspective

The electronic properties of this compound are fundamentally dictated by the arrangement and energies of its molecular orbitals. Theoretical studies, predominantly leveraging Density Functional Theory (DFT), provide a powerful lens to probe these characteristics. Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap between them (HOMO-LUMO gap). These parameters are crucial in predicting the molecule's charge transport capabilities, reactivity, and absorption/emission spectra.

Quantitative Electronic Structure Data

Computational studies have yielded valuable quantitative data on this compound's electronic properties. The following table summarizes key findings from theoretical calculations.

| Parameter | Value | Computational Method | Reference |

| HOMO Energy (EHOMO) | -5.2937 eV | B3LYP/6-311G | [1][2] |

| LUMO Energy (ELUMO) | -2.7021 eV | B3LYP/6-311G | [1][2] |

| Electrochemical Energy Band Gap (ΔE) | 2.5916 eV | B3LYP/6-311G** | [1][2] |

Note: The electrochemical energy band gap was determined electrochemically and is in good agreement with DFT calculations.[2]

Methodologies in Theoretical Electronic Structure Studies

The accuracy of theoretical predictions is highly dependent on the chosen computational methodology. The following section outlines a typical protocol for investigating the electronic structure of molecules like this compound.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is typically performed using a specific density functional, such as B3LYP, and a suitable basis set, for instance, 6-311G**.[1][2] The goal is to find the lowest energy conformation of the molecule.

-

Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.

-

Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular orbital distributions.

-

Excited State Calculations: To understand the absorption and emission properties, time-dependent DFT (TD-DFT) calculations are often employed.[3][4][5] These calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths. A variety of functionals, including CAM-B3LYP, M06-2X, and wB97XD, can be used for more accurate predictions of excited-state properties.[3]

-

Solvent Effects: To model the behavior of this compound in a solution, solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).

Visualizing the Theoretical Workflow

The logical flow of a theoretical investigation into this compound's electronic structure can be visualized as a clear, step-by-step process.

Caption: Workflow for theoretical electronic structure analysis.

This comprehensive approach, combining robust computational methods with careful analysis, provides deep insights into the electronic behavior of this compound, guiding future research and development efforts in related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Photophysical Properties of Flavanthrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanthrone (IUPAC name: 16,30-diazaoctacyclo[15.11.1.1⁴,²⁸.0²,¹⁵.0³,¹².0⁵,¹⁰.0¹⁸,²³.0²⁵,²⁹]triaconta-1(28),2(15),3(12),4(30),5,7,9,13,16,18,20,22,25(29),26-tetradecaene-11,24-dione), a polycyclic aromatic hydrocarbon, is a prominent member of the anthraquinone (B42736) dye family.[1] Its rigid, planar structure and extensive π-conjugated system bestow it with unique and highly tunable photophysical properties. These characteristics have garnered significant interest in its application across various scientific and technological domains, including organic electronics such as organic light-emitting diodes (OLEDs) and solar cells, as well as in the pharmaceutical and materials science fields.[2] This technical guide provides a comprehensive overview of the core photophysical properties of this compound and its derivatives, detailed experimental protocols for their characterization, and a visual representation of the experimental workflow.

Core Photophysical Properties

The photophysical behavior of this compound is dictated by its electronic structure, which can be significantly influenced by its molecular environment, particularly the solvent, and by chemical modifications to the core structure. Key properties include its absorption and emission characteristics, fluorescence quantum yield, and excited-state dynamics.

Solvatochromism: The Influence of the Environment

This compound and its derivatives exhibit pronounced solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[3] This phenomenon arises from changes in the stabilization of the ground and excited electronic states by the surrounding solvent molecules. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in both the absorption and emission maxima, indicative of a more stabilized excited state in polar environments.[3] This property is crucial for applications where environmental sensing or color tuning is desired.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for this compound and some of its derivatives. It is important to note that the photophysical properties can be significantly altered by substitution on the this compound core.

Table 1: Photophysical Properties of a Modified this compound Derivative

| Property | Value | Conditions | Reference |

| Maximum UV Absorption Wavelength (λ_abs) | 510 nm | - | [4] |

| Redshifted λ_abs in Strong Acids | ~590 - 602 nm | Sulfuric acid, methanesulfonic acid, hydrochloric acid, trifluoromethanesulfonic acid | [4] |

| Fluorescence Emission Wavelength (λ_em) | ~523 - 526 nm | In the presence of certain strong acids | [4] |

| Fluorescence Quantum Yield (Φ_F) | ~50% | In the presence of certain strong acids | [4] |

| HOMO Energy Level | -5.2937 eV | DFT Calculation (B3LYP/6-311G) | [4] |

| LUMO Energy Level | -2.7021 eV | DFT Calculation (B3LYP/6-311G) | [4] |

| Electrochemical Energy Band Gap (ΔE) | 2.5916 eV | Electrochemical determination | [4] |

Note: The specific modification to the this compound structure in this study involved the introduction of a 1-bromo-3,5-di-tert-butylbenzene (B1269908) group after the reduction of the carbonyl groups.[4]

Table 2: Photophysical Properties of 8,16-Dialkoxybenzo[h]benz[5][6]acridino[2,1,9,8-klmna]acridines (this compound Derivatives)

| Property | Value | Conditions | Reference |

| Photoluminescence Quantum Yield (Φ_F) | ~80% | - | [7] |

| Ionization Potential | ~5.2 eV | Electrochemical determination | [7] |

| Electron Affinity | ~-3.2 eV | Electrochemical determination | [7] |

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of this compound and its derivatives is paramount for their effective application. The following section details the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_max) and the molar extinction coefficient (ε) of this compound in various solvents.

Materials:

-

High-purity this compound or its derivative

-

Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). From the stock solution, prepare a series of dilutions in the desired solvents.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.

-

Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum. The absorbance should ideally be between 0.1 and 1.0 for optimal accuracy.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φ_F) of this compound.

Materials:

-

This compound solution (prepared as in UV-Vis spectroscopy)

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission (can be estimated from a preliminary scan).

-

Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum absorption (determined from UV-Vis spectroscopy).

-

Scan the emission monochromator to obtain the fluorescence emission spectrum.

-

-

Fluorescence Quantum Yield (Relative Method):

-

Prepare a series of solutions of both the this compound sample and the fluorescence standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.[8]

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using the spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of the excited state of this compound.

Materials:

-

This compound solution

-

Time-Correlated Single Photon Counting (TCSPC) system or a streak camera

-

Pulsed laser source for excitation

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound to avoid concentration quenching. The absorbance at the excitation wavelength should be low.

-

Instrument Setup: The experimental setup typically involves a pulsed laser for excitation and a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode) for detecting single fluorescence photons. The time difference between the laser pulse and the arrival of the fluorescence photon is measured repeatedly.

-

Data Acquisition: Excite the sample with short laser pulses at a wavelength where the sample absorbs. Collect the fluorescence decay data by accumulating the arrival times of the emitted photons over many excitation cycles.

-

Data Analysis: The collected data is used to construct a histogram of photon counts versus time. This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive photophysical characterization of this compound.

Caption: Experimental workflow for the photophysical characterization of this compound.

Conclusion

This compound and its derivatives represent a versatile class of polycyclic aromatic compounds with rich and tunable photophysical properties. Their strong absorption in the visible region, significant fluorescence, and sensitivity to the local environment make them promising candidates for a wide array of applications, from advanced materials in organic electronics to probes in biological systems. A thorough understanding and precise characterization of their photophysical parameters, as outlined in this guide, are essential for unlocking their full potential in research, drug development, and materials science. The provided experimental protocols offer a robust framework for obtaining reliable and comparable data, paving the way for the rational design of novel this compound-based functional materials.

References

- 1. This compound | C28H12N2O2 | CID 68059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. horiba.com [horiba.com]

- 7. Soluble this compound Derivatives: Synthesis, Characterization, and Application to Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

Flavanthrone Crystal Structure and Polymorphism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrone, a polycyclic aromatic organic compound, is a significant material in the fields of pigments and organic electronics. Its solid-state properties, which are governed by its crystal structure and potential for polymorphism, are critical to its performance and application. This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure and polymorphism of this compound. It details the crystallographic data of the known form, discusses the evidence for at least one other polymorph, and outlines the experimental protocols for the characterization of these solid-state forms. This document is intended to be a valuable resource for researchers and professionals working with this compound, enabling a deeper understanding of its solid-state chemistry and facilitating the development of materials with optimized properties.

Introduction

This compound (C₂₈H₁₂N₂O₂) is a vat dye and a high-performance organic pigment, also known as C.I. Pigment Yellow 24.[1] Its rigid, planar molecular structure and extensive π-conjugated system are responsible for its strong color and notable chemical and thermal stability.[2] Beyond its traditional use as a colorant, this compound and its derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their semiconductor properties.[3][4]

The performance of this compound in these applications is highly dependent on its solid-state properties, including crystal packing, morphology, and stability. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact these properties, affecting everything from the color of a pigment to the charge transport characteristics of an organic semiconductor. Therefore, a thorough understanding and control of this compound's crystal structure and polymorphism are essential for its effective utilization.

Crystal Structure of this compound

To date, one crystal structure of this compound has been extensively characterized. The crystallographic data for this form are summarized in the table below.

Table 1: Crystallographic Data for this compound (Form I)

| Parameter | Value |

| Chemical Formula | C₂₈H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 27.92 Å |

| b | 3.80 Å |

| c | 8.10 Å |

| β | 95° |

| Z | 2 |

| Interplanar Distance | 3.44 Å |

Data sourced from the International Union of Crystallography Journals.[5]

In this structure, the this compound molecules are planar and are arranged in a herringbone packing motif. The distance between the molecular planes is 3.44 Å, which is typical for π-stacked aromatic systems and facilitates intermolecular electronic interactions.[5]

Polymorphism of this compound

There is documented evidence of at least one other polymorphic form of this compound, herein referred to as Form II. This form is described as having a reddish-yellow shade, in contrast to the greener-yellow of the more common form.[1]

Characterization of this compound Polymorphs

The different polymorphic forms of a compound can be identified and distinguished by a variety of analytical techniques that probe their unique crystal structures and physical properties.

XRPD is the most definitive method for identifying and distinguishing between polymorphs, as each crystalline form produces a unique diffraction pattern.[6]

-

Form I: The known form of this compound exhibits a characteristic X-ray powder diffraction pattern with prominent peaks at d-spacing values of approximately 7.34, 7.00, 3.72, 3.67, 3.52, 3.39, and 3.31 Å.[1]

-

Form II: The "new" polymorphic form is characterized by a different XRPD pattern, with only one prominent peak between 7.00 and 8.00 Å and only two prominent peaks between 3.30 and 3.75 Å.[1]

A direct comparison of the full XRPD patterns is the most reliable way to differentiate these forms.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of polymorphs. Different forms will exhibit different melting points, heats of fusion, and thermal stability.[7][8] As one polymorph transforms into another upon heating, endothermic or exothermic events can be observed by DSC.[9]

Infrared (IR) and Raman spectroscopy can differentiate between polymorphs by probing differences in the vibrational modes of the molecules in the crystal lattice.[7][10][11] Changes in intermolecular interactions and molecular conformation between polymorphs lead to shifts in peak positions and changes in peak intensities and shapes.

Experimental Protocols

Detailed experimental procedures are crucial for the preparation and characterization of specific this compound polymorphs.

Synthesis and Crystallization

The preparation of different polymorphs often involves varying the crystallization conditions.

This compound can be synthesized through several routes, including the Ullmann reaction of acylated 1-chloro-2-amino-anthraquinone followed by alkaline treatment, or the treatment of 2-amino-anthraquinone with antimony pentachloride or titanium tetrachloride in nitrobenzene.[1] Purification of the crude product can be achieved by methods such as acid pasting or solvent extraction.[1][12]

-

Form I (Conventional Form): This form is typically obtained by standard acid pasting of crude this compound, which involves treatment with sulfuric acid followed by dilution with water.[1]

-

Form II (Reddish-Yellow Form): A patented method for producing this polymorph involves the following steps:

-

Treating crude this compound with nitric acid (preferably 5 to 7 parts of nitric acid per part of this compound).

-

The mixture is agitated at a temperature between room temperature and 80°C for 1 to 3 hours.

-

The resulting mass is then "drowned" with water, and ice is added to lower the temperature to between 0° and 10°C.

-

The suspension is then heated to 90° to 100°C for 1 to 3 hours.

-

The product is filtered, washed, and dried to yield the new polymorphic form.[1]

-

Characterization Methods

-

Sample Preparation: A small amount of the this compound powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. These are then compared to known patterns for the different polymorphs.

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The difference in heat flow to the sample and the reference is measured as a function of temperature. The resulting DSC thermogram shows endothermic and exothermic events, such as melting and solid-solid phase transitions, which are characteristic of the specific polymorph.